8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H21N5O5 and its molecular weight is 411.418. The purity is usually 95%.
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Scientific Research Applications
Analytical Methods in Pharmaceutical Research
Research on similar compounds, such as Linagliptin, an inhibitor of the enzyme dipeptidylpeptidase-4 (DPP4), underlines the importance of developing specific and sensitive analytical methods. A study by Rode and Tajne (2021) emphasized the necessity of validated stability-indicating methods, like high-performance thin-layer chromatography (HPTLC), for determining pharmaceutical compounds in tablet formulations. This approach ensures drug quality and safety by detecting possible degradation products (Rode & Tajne, 2021).
Unnatural Base Pairs in Synthetic Biology
The development of unnatural base pairs, such as those consisting of imidazo[5',4':4,5]pyrido[2,3-d]pyrimidines and 1,8-naphthyridines by Saito-Tarashima and Minakawa (2018), represents a significant advance in synthetic biology. These base pairs are designed to enhance shape complementarity, stacking ability, and non-canonical hydrogen-bonding patterns, facilitating the expansion of genetic alphabet for novel biotechnological applications (Saito-Tarashima & Minakawa, 2018).
Therapeutic Potentials of Hydantoin Derivatives
Hydantoin derivatives, showcasing a range of biological and pharmacological activities, highlight the diverse applications of such compounds in therapeutic and agrochemical fields. Shaikh et al. (2023) reviewed the significance of hydantoins in drug discovery, emphasizing their role in synthesizing non-natural amino acids with potential medical applications (Shaikh et al., 2023).
Antioxidant Activities of Chromone Compounds
Research on chromone derivatives, as conducted by Kładna et al. (2014), focuses on evaluating their antioxidant activities, which is crucial for protecting against oxidative stress. This research area is vital for understanding the potential health benefits and therapeutic applications of compounds with antioxidant properties (Kładna et al., 2014).
CO2 Conversion with Ionic Liquid-Based Catalysts
Zhang et al. (2023) explored the use of ionic liquid-based catalysts for CO2 conversion into valuable chemicals, such as quinazoline-2,4(1H,3H)-diones, demonstrating the potential of such compounds in addressing environmental challenges and contributing to sustainable chemistry (Zhang et al., 2023).
Properties
IUPAC Name |
6-(2,4-dimethoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5/c1-11-9-23-16-17(22(3)20(28)24(18(16)27)10-12(2)26)21-19(23)25(11)14-7-6-13(29-4)8-15(14)30-5/h6-9H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUDCSKFQMVXFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=C(C=C(C=C4)OC)OC)N(C(=O)N(C3=O)CC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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